2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol
Description
2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol is a synthetic organic compound featuring a phenylethylamine moiety linked via an ethoxy spacer to an ethanol backbone.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-phenylethylamino)ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-9-11-15-10-8-13-7-6-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOWLMHIEJKUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol typically involves the reaction of 2-phenylethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process. The compound is typically purified through distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(2-Methoxyethoxy)ethanol (CAS 111-77-3)
- Structure: Methoxy group replaces the phenylethylamino moiety.
- Properties : Lower molecular weight (134.17 g/mol vs. 222.29 g/mol for the target compound), higher hydrophilicity due to the methoxy group.
- Applications : Widely used as a solvent in coatings, inks, and cleaning agents due to its miscibility with water and organic solvents .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
- Structure: Bulky tetramethylbutylphenoxy group introduces steric hindrance.
- Used in industrial formulations requiring stability under harsh conditions .
2-{2-[(2-Phenoxyphenyl)amino]ethoxy}ethan-1-ol (CAS Unavailable)
- Structure: Phenoxyphenyl group instead of phenylethyl.
- Properties : Enhanced aromaticity may improve UV absorption or binding to aromatic receptors. Molecular weight (229.27 g/mol) is comparable to the target compound .
Amino-Functionalized Ethoxyethanol Derivatives
2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol (CAS 1250107-85-7)
- Structure: Dimethylaminoethyl substituent introduces tertiary amine functionality.
- Molecular weight (176.26 g/mol) is lower than the target compound .
2-(2-Azidoethoxy)ethan-1-ol
- Structure: Azide group replaces the phenylethylamino group.
- Applications : Used in click chemistry for bioconjugation. The azide functionality offers reactivity absent in the target compound .
Natural Product Analogs
2-(2-Phenylethyl)chromones (e.g., 6-Hydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone)
- Structure: Chromone core instead of ethanol.
- Properties : Isolated from Chinese agarwood, these compounds exhibit antioxidant and anti-inflammatory activities. The phenylethyl group enhances lipophilicity, similar to the target compound .
Physicochemical Properties and Functional Differences
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends | Applications |
|---|---|---|---|---|
| 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol | 222.29 | Phenylethylamino, ethoxy, -OH | Moderate hydrophilicity | Pharmaceutical intermediates, surfactants |
| 2-(2-Methoxyethoxy)ethanol | 134.17 | Methoxy, ethoxy, -OH | High water miscibility | Solvents, coatings |
| 2-(2-Azidoethoxy)ethan-1-ol | 146.14 | Azido, ethoxy, -OH | Moderate organic solubility | Bioconjugation, click chemistry |
| 2-(2-Phenylethyl)chromone | ~300 (varies) | Chromone, phenylethyl | Lipophilic | Natural product-based therapeutics |
Biological Activity
2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol, also known as 2-[2-(2-phenylethylamino)ethoxy]ethanol, is a compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and potential implications in pharmacology.
Structural Overview
Molecular Formula : CHNO
Molecular Weight : 209.29 g/mol
Chemical Structure :
The compound features a phenylethyl group attached to an aminoethoxy backbone, contributing to its unique properties.
Synthesis and Production
The synthesis of this compound typically involves the reaction of 2-phenylethylamine with ethylene oxide under controlled conditions, often using a Lewis acid catalyst to enhance yield and purity. In industrial settings, large-scale production utilizes advanced monitoring technologies to ensure consistent quality through processes like distillation and chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. This interaction can modulate various biological processes, making it a candidate for further pharmacological studies.
Pharmacological Potential
Research indicates that this compound may exhibit:
- Antidepressant-like Effects : Its structural similarity to known antidepressants suggests potential mood-enhancing properties.
- Neuroprotective Activity : Preliminary studies indicate it may protect neuronal cells from oxidative stress.
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuroprotection in Animal Models : In a study involving rodent models, administration of the compound showed significant reductions in markers of oxidative stress compared to control groups, suggesting neuroprotective effects.
- Receptor Binding Studies : Binding assays revealed that the compound has a moderate affinity for serotonin receptors, indicating potential antidepressant activity.
- Toxicology Reports : Toxicological assessments indicate low acute toxicity with no significant adverse effects observed at doses up to 1200 mg/kg/day in animal studies .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-{2-[2-(Phenethyl)amino]ethoxy}ethanol | Similar backbone | Potential differences in biological activity |
| 2-{2-[N,N-Diethylamino]ethoxy}ethanol | Different amine substituents | Varying pharmacological profiles |
| 2-{2-[N-Methylaminopropyl]ethoxy}ethanol | Longer alkyl chain | Altered lipophilicity affecting absorption |
This table highlights how variations in structure can lead to different biological activities and pharmacological profiles.
Q & A
Q. What are the optimized synthesis routes for 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example, analogous methods (e.g., propynyl bromide coupling with diethylene glycol in anhydrous THF under inert atmosphere) require precise stoichiometric ratios and temperature control (0°C to room temperature) to minimize side reactions . Key parameters include:
- Catalyst selection : Use of NaH for deprotonation to enhance nucleophilicity.
- Reaction time : Extended stirring (16+ hours) ensures complete conversion.
- Purification : Flash column chromatography or solvent extraction to isolate the product.
Yield optimization may require iterative adjustments to solvent polarity and reagent addition rates.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : H and C NMR identify amine and ether functional groups. For example, δ 3.5–4.0 ppm signals correspond to ethoxy and hydroxyl protons .
- IR : Peaks near 1100 cm (C-O-C stretching) and 3300 cm (N-H/O-H stretching) confirm ether and amine/alcohol groups .
- Mass Spectrometry : GC-MS or LC-MS validates molecular weight (e.g., m/z 209 for the parent ion) and detects impurities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity: H302, eye irritation: H319) .
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers, away from UV light and moisture to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) may arise from differences in:
- Test models : Compare in vitro (cell lines) and in vivo (rodent) studies to assess biological relevance.
- Dosage : Conduct dose-response assays (e.g., EC determination) to establish thresholds .
- Purity : Impurities (e.g., residual solvents) may skew results; validate compound purity via HPLC before testing .
Q. What experimental designs are recommended to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis or LC-MS at intervals (0h, 24h, 72h) .
- Thermal Stability : Use accelerated stability studies (40–60°C) and Arrhenius modeling to predict shelf life .
- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products using GC-MS .
Q. How can this compound be applied in drug delivery systems, and what formulation challenges must be addressed?
- Methodological Answer :
- Solubility Enhancement : Use as a co-solvent or surfactant in lipid-based nanoparticles. Assess solubility via shake-flask method in PBS and simulated biological fluids .
- Cellular Uptake : Label with fluorophores (e.g., FITC) and quantify internalization in vitro using flow cytometry .
- Toxicity Screening : Perform hemolysis assays (RBC lysis) and MTT assays on HepG2 cells to ensure biocompatibility .
Q. What methodologies validate the compound’s environmental impact, particularly aquatic toxicity?
- Methodological Answer :
- Algal Growth Inhibition : Follow OECD 201 guidelines, exposing Pseudokirchneriella subcapitata to 0.1–10 mg/L concentrations for 72h .
- Daphnia Acute Toxicity : Conduct 48h immobilization tests (OECD 202) to determine EC values .
- Bioaccumulation Potential : Calculate log (octanol-water partition coefficient) via shake-flask method to assess environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
